molecular formula C25H31NO4S B1680449 (5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid CAS No. 209268-36-0

(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid

Cat. No. B1680449
M. Wt: 441.6 g/mol
InChI Key: ZXBHFWFKSIYJEK-MFJOXFORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-5751 is an antagonist of the prostaglandin D2 (PGD2) receptor DP1 (Ki = 1.6 nM) that shows at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2.1,2 Orally administered S-5751 blocks PGD2-induced plasma exudation in the conjunctiva (ED50 = 0.099 mg/kg) and suppresses antigen-induced allergic responses in guinea pigs. S-5751 has been used to distinguish signaling of PGD2 through its two receptors, DP1 and DP2 (also known as CRTH2).
S-5751 is a prostanoid DP (DP1) antagonist potentially for the treatment of bronchial asthma.

Scientific Research Applications

Antimicrobial and Cytotoxic Applications

Research has shown that benzimidazolopeptides, which share structural motifs with the specified compound, exhibit significant antimicrobial and cytotoxic activities. Dahiya and Pathak (2007) synthesized a series of substituted benzimidazolyl-benzoic/salicylic acids and their peptide derivatives, demonstrating moderate to good anthelmintic activity against earthworm species and good antimicrobial activity against fungal strains Candida albicans and Aspergillus niger, as well as gram-negative bacterial strains Pseudomonas aeruginosa and Escherichia coli. Compounds within this research showed significant cytotoxic activity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines, indicating their potential in cancer treatment research Dahiya & Pathak, 2007.

Supramolecular Chemistry

In the study of hydrogen bonding and non-covalent interactions, Jin et al. (2011) explored the formation of binary supramolecular organic salts from 2-aminoheterocyclic compounds and carboxylic acid derivatives. This work contributes to understanding the role of such compounds in binding with carboxylic acid derivatives, showcasing the importance of weak interactions in creating complex 3D structures in supramolecular chemistry Jin et al., 2011.

Antioxidant Properties

Ali (2015) synthesized 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol and evaluated their antioxidant abilities. Compounds in this study exhibited significant free-radical scavenging ability, indicating their potential as antioxidants in pharmaceutical and nutraceutical applications Ali, 2015.

Synthetic Methodology and Radioligand Development

An improved synthetic scheme for derivatives of the compound was explored by Kan and Tai (1993), focusing on the development of iodine-125-labeled radioligands for studying the thromboxane A2 receptor. This research highlights the compound's relevance in developing diagnostic tools and studying biological pathways Kan & Tai, 1993.

properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHFWFKSIYJEK-MFJOXFORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid

CAS RN

209268-36-0
Record name S-5751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-5751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid
Reactant of Route 2
(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid
Reactant of Route 3
(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid
Reactant of Route 4
(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid
Reactant of Route 5
(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid
Reactant of Route 6
(5Z)-7-((1R,2R,3S,5S)-2-(((5-Hydroxy-1-benzothien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)hept-5-enoic acid

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